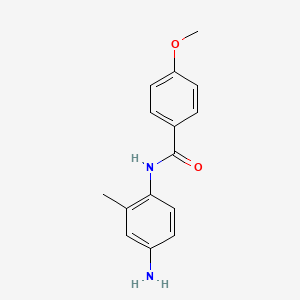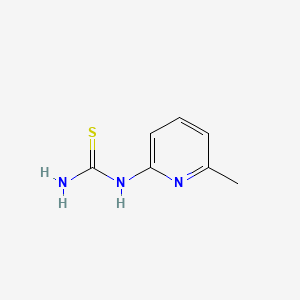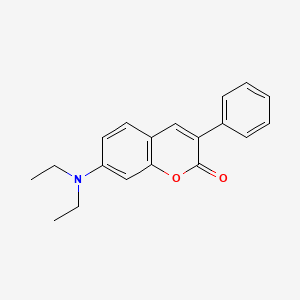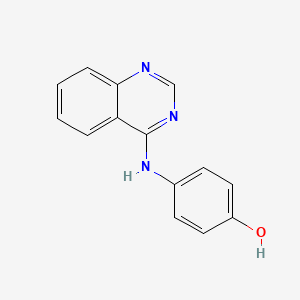
1,7-Diacetoxyheptane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Diacetoxyheptane can be synthesized through the acetylation of 1,7-heptanediol. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine or sulfuric acid to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation processes similar to those used in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,7-Diacetoxyheptane undergoes several types of chemical reactions, including:
Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound to form carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to yield alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Potassium permanganate, acidic or neutral conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products Formed
Hydrolysis: 1,7-Heptanediol and acetic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
1,7-Diacetoxyheptane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,7-diacetoxyheptane involves its ability to undergo hydrolysis, oxidation, and reduction reactions, which can modify biological molecules and pathways. The compound can interact with enzymes and other proteins, altering their structure and function . This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
1,7-Diacetoxyheptane can be compared to other diacetate compounds such as:
1,6-Diacetoxyhexane: Similar structure but with a shorter carbon chain.
1,8-Diacetoxyoctane: Similar structure but with a longer carbon chain.
This compound: Unique due to its specific carbon chain length and reactivity.
These compounds share similar chemical properties but differ in their reactivity and applications due to variations in their carbon chain lengths .
Properties
IUPAC Name |
7-acetyloxyheptyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-10(12)14-8-6-4-3-5-7-9-15-11(2)13/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABSJAOVZMJMDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 1,7-diacetoxyheptane and its derivatives that make them useful building blocks for dendrimer synthesis?
A1: this compound derivatives, particularly those with a substitution at the 4-position, offer a unique combination of structural features valuable for dendrimer construction [, ]. Firstly, the heptane chain provides a suitable spatial arrangement for branching. Secondly, the 4-position substitution allows for the introduction of various functional groups, such as amines or isocyanates, essential for further dendrimer growth. The acetoxy groups serve as protecting groups for underlying functionalities, such as hydroxyl groups, that can be selectively deprotected and utilized for further reactions in dendrimer synthesis [, ].
Q2: How does the stability of isocyanate groups in compounds like 4-isocyanato-4-(3-acetoxypropyl)-1,7-diacetoxyheptane contribute to their use as building blocks?
A2: The presence of acetoxy groups in the molecule, like in 4-isocyanato-4-(3-acetoxypropyl)-1,7-diacetoxyheptane (7a), contributes to the unexpected stability of the isocyanate moiety []. This stability is crucial for controlled and efficient reactions during dendrimer synthesis. The bulky acetoxy groups likely provide steric hindrance around the isocyanate, preventing unwanted side reactions and allowing for controlled addition of building blocks to the growing dendrimer structure [].
Q3: Why is adamantane often used as a core molecule in dendrimer synthesis utilizing compounds like this compound derivatives?
A3: Adamantane's unique structure with its tetrahedral symmetry makes it an ideal core for building spherical dendritic macromolecules [, ]. This symmetry allows for the attachment of multiple branching units, like those derived from this compound, emanating from a central point, leading to well-defined, three-dimensional dendritic structures [, ].
Q4: What analytical techniques are employed to characterize the dendrimers synthesized using this compound derivatives?
A4: Researchers utilize various spectroscopic methods to characterize the synthesized dendrimers. These include Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structure and purity of the compounds, and Mass Spectrometry (MS) to confirm molecular weight and analyze fragmentation patterns [, ]. These techniques provide crucial information about the size, composition, and structural integrity of the dendrimers.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-CHLORO-2-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDINE](/img/structure/B1348693.png)










